7-chloro-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline
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Overview
Description
7-chloro-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline is a complex organic compound with a unique structure that includes a methanobenzofuro isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the Benzofuro Isoquinoline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzofuro isoquinoline structure.
Chlorination and Methylation: Introduction of the chloro and methoxy groups is achieved through chlorination and methylation reactions, respectively.
Final Assembly: The final steps involve the assembly of the hexahydro structure through hydrogenation and other necessary modifications.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
7-chloro-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into more reduced forms, often involving hydrogenation.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce various functional groups.
Scientific Research Applications
7-chloro-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-chloro-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline: Lacks the chloro group.
7-chloro-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline: Lacks the methoxy group.
Properties
CAS No. |
49751-33-9 |
---|---|
Molecular Formula |
C18H20ClNO2 |
Molecular Weight |
317.8 g/mol |
IUPAC Name |
7-chloro-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline |
InChI |
InChI=1S/C18H20ClNO2/c1-20-8-7-18-11-4-5-12(19)17(18)22-16-14(21-2)6-3-10(15(16)18)9-13(11)20/h3-6,11-13,17H,7-9H2,1-2H3 |
InChI Key |
CVLHOXTTXWEUCL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)Cl |
Origin of Product |
United States |
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